
Spectroscopic Profile of Methyl 2-
(aminomethyl)benzoate Hydrochloride: A

Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Methyl 2-(aminomethyl)benzoate

Hydrochloride

Cat. No.: B1271463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-(aminomethyl)benzoate Hydrochloride (CAS 849020-92-4). Due to the limited availability

of experimentally derived spectra in the public domain, this document presents predicted and

typical spectroscopic values based on the compound's structure. These values serve as a

reference for researchers involved in the synthesis, characterization, and analysis of this

molecule.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for Methyl 2-
(aminomethyl)benzoate Hydrochloride.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.0 - 7.4 Multiplet 4H
Aromatic protons

(C₆H₄)

~4.3 Singlet 2H
Methylene protons (-

CH₂-NH₃⁺)

~3.9 Singlet 3H
Methyl protons (-

OCH₃)

~8.5 (broad) Singlet 3H
Ammonium protons (-

NH₃⁺)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~167 Carbonyl carbon (-C=O)

~135 - 128 Aromatic carbons

~52 Methyl carbon (-OCH₃)

~40 Methylene carbon (-CH₂)

Solvent: DMSO-d₆

Table 3: Typical Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3000 - 2800 Strong, Broad N-H stretch (ammonium salt)

~2950, ~2850 Medium C-H stretch (aliphatic)

~1720 Strong C=O stretch (ester)

~1600, ~1480 Medium-Strong C=C stretch (aromatic)

~1250 Strong C-O stretch (ester)

Table 4: Expected Mass Spectrometry (MS) Data
m/z Interpretation

201.65 [M]⁺ (Molecular ion, for C₉H₁₂ClNO₂)

166.08 [M-Cl]⁺ (Loss of HCl)

142 [M-COOCH₃]⁺ (Loss of methoxycarbonyl group)

106
[M-CH₂NH₃Cl]⁺ (Loss of aminomethyl

hydrochloride group)

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-(aminomethyl)benzoate
Hydrochloride in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer

the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Set the number of scans to 16 or 32 for sufficient signal-to-noise ratio.
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Use a standard pulse program for proton NMR.

Reference the chemical shifts to the residual solvent peak.

¹³C NMR Spectroscopy:

Acquire the spectrum on the same NMR spectrometer.

Use a proton-decoupled pulse sequence to obtain singlets for each carbon.

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural

abundance of ¹³C.

Reference the chemical shifts to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As a solid, the sample can be prepared as a KBr (potassium bromide)

pellet.

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr

powder using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.
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Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is

well-suited for polar and ionic compounds.

Acquire the mass spectrum in positive ion mode to observe the molecular ion and

common fragments.

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their

mass-to-charge ratio (m/z).

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of Methyl
2-(aminomethyl)benzoate Hydrochloride.
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Caption: General workflow for spectroscopic characterization.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-
(aminomethyl)benzoate Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1271463#methyl-2-aminomethyl-
benzoate-hydrochloride-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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